4-Chloro-2-(propan-2-yl)aniline hydrochloride
Overview
Description
4-Chloro-2-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12ClN·HCl. It is a derivative of aniline, where a chlorine atom is substituted at the 4-position and an isopropyl group at the 2-position of the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by first nitrating aniline to form 4-chloro-2-(propan-2-yl)nitrobenzene, followed by reduction using hydrogen in the presence of a catalyst to convert the nitro group to an amine group.
Halogenation and Alkylation: Another method involves halogenating aniline to introduce the chlorine atom, followed by alkylation to add the isopropyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods often involve the use of automated reactors and advanced purification techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Chloro-2-(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(propan-2-yl)aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biology, it serves as a building block for the development of new compounds with potential biological activity. In medicine, it is used in the design of drugs targeting various diseases. In industry, it is utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but lacks the isopropyl group.
2-(Propan-2-yl)aniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 4-Chloro-2-(propan-2-yl)aniline hydrochloride is unique due to the combination of the chlorine atom and the isopropyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-propan-2-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHPVGQLCCRHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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